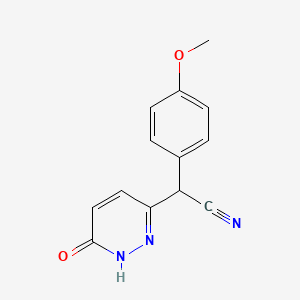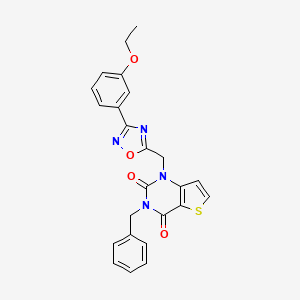![molecular formula C19H16N4O6S3 B2373523 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide CAS No. 899758-44-2](/img/structure/B2373523.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide is a useful research compound. Its molecular formula is C19H16N4O6S3 and its molecular weight is 492.54. The purity is usually 95%.
BenchChem offers high-quality 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Sulfonamide Hybrids Synthesis : Sulfonamide derivatives, including those similar to the compound , have been synthesized and shown to exhibit significant antimicrobial activities. Specifically, certain derivatives demonstrated potent action against various bacteria (Hussein, 2018).
Efficient Synthesis and Antibacterial Activity : The synthesis of novel derivatives, including heteroaryl-thiazoles, showed promising antibacterial properties, underscoring the potential of such compounds in antimicrobial research (Bondock et al., 2013).
Novel Thiazole Derivatives : A study focusing on the synthesis of novel thiazole derivatives, closely related to the compound of interest, highlighted their effectiveness as antimicrobial and antifungal agents (Dawbaa et al., 2021).
Anticancer and Antioxidant Activities
Sultams Derived from Saccharin : A series of N-substituted saccharins, structurally similar to the compound , demonstrated significant anticancer and antioxidant activities. This study underscores the potential of such compounds in therapeutic applications, particularly in oncology (Al-Fayez et al., 2022).
Anticancer Evaluation of Pyrazole Derivatives : Pyrazole derivatives, related to the compound of interest, showed notable anticancer activity against Ehrlich ascites carcinoma cells, suggesting their potential in cancer treatment research (El-Gaby et al., 2017).
Other Biological Activities
MMP Inhibitors in Tissue Damage : Certain derivatives combining benzisothiazole and 4-thiazolidinone frameworks exhibited significant anti-inflammatory and potential wound healing effects, indicating their applicability in tissue damage research (Incerti et al., 2018).
Anticonvulsant Agents : Heterocyclic compounds containing a sulfonamide thiazole moiety were synthesized and evaluated for their anticonvulsant activity. Some compounds demonstrated protection against picrotoxin-induced convulsion (Farag et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit tnik (traf2- and nck-interacting kinase), a kinase involved in the wnt signaling pathway
Mode of Action
If it indeed targets TNIK like its analogs, it might inhibit the kinase activity of TNIK, thereby affecting the Wnt signaling pathway . This could lead to changes in cell proliferation and differentiation, which are regulated by the Wnt pathway.
Biochemical Pathways
The Wnt signaling pathway could be one of the biochemical pathways affected by this compound, given its potential target. The Wnt pathway plays a crucial role in cell proliferation, differentiation, and migration. Inhibition of TNIK could disrupt these processes, potentially leading to the suppression of tumor growth in cancers where the Wnt pathway is overactive .
Result of Action
If it inhibits tnik and affects the wnt pathway like its analogs, it could potentially suppress tumor growth in cancers where the wnt pathway is overactive .
Eigenschaften
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6S3/c1-12(23-18(25)15-4-2-3-5-16(15)32(23,28)29)17(24)21-13-6-8-14(9-7-13)31(26,27)22-19-20-10-11-30-19/h2-12H,1H3,(H,20,22)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIASNNEMSRJRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)N3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

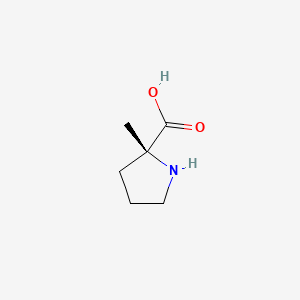
![3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2373443.png)
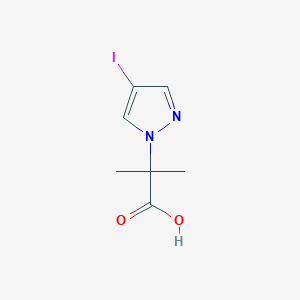


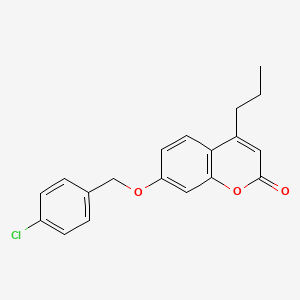
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide](/img/structure/B2373452.png)
![(11Z)-N-(4-fluorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2373453.png)
![3-Chloro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2373454.png)
